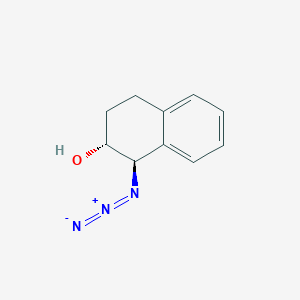
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an azido group and a hydroxyl group attached to a tetrahydronaphthalene ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like dichloromethane (DCM) or ethanol.
Applications De Recherche Scientifique
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes in click chemistry to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol depends on its specific application. In bioconjugation, the azido group undergoes a cycloaddition reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with similar compounds such as:
rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid: Another chiral compound with different functional groups, used in various synthetic applications.
rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride: A compound with an amino group, used in medicinal chemistry.
rac-(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine; oxalic acid: A compound with a cyclopropane ring, used in research and development.
The uniqueness of this compound lies in its combination of an azido group and a hydroxyl group on a tetrahydronaphthalene ring, providing distinct reactivity and applications.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11N3O/c11-13-12-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2/t9-,10-/m1/s1 |
Clé InChI |
RZCKAELSUMZHGZ-NXEZZACHSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)N=[N+]=[N-] |
SMILES canonique |
C1CC2=CC=CC=C2C(C1O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















